Lipophilicity (LogP) Differentiation from the Natural Diarylheptanoid Curcumin
4-Phenylhepta-2,6-dien-1-ol exhibits a calculated logP of 2.89 , whereas the extensively studied diarylheptanoid curcumin has a reported logP of 3.28 [1]. The 0.39 log unit lower lipophilicity of the target compound indicates moderately reduced membrane partitioning, which can be advantageous for aqueous solubility and reduced non‑specific binding in cell‑based assays.
| Evidence Dimension | Calculated octanol/water partition coefficient (logP) |
|---|---|
| Target Compound Data | 2.89 (calculated) |
| Comparator Or Baseline | Curcumin: logP = 3.28 (reported) |
| Quantified Difference | Δ logP = 0.39 (target more hydrophilic) |
| Conditions | In silico prediction (chemsrc) vs. literature value |
Why This Matters
A 0.39 log unit difference in lipophilicity can translate to a measurable difference in aqueous solubility and non‑specific protein binding, directly impacting assay reproducibility and biological potency interpretation.
- [1] DrugBank. Curcumin. DB11672. https://go.drugbank.com/drugs/DB11672 (accessed 2026-05-10). View Source
